Sodium 5-bromo-3-carboxypyridine-2-carboxylate

Description

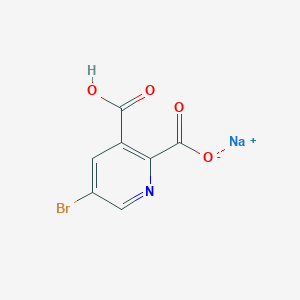

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-bromo-3-carboxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4.Na/c8-3-1-4(6(10)11)5(7(12)13)9-2-3;/h1-2H,(H,10,11)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZNEBWEIKMHJV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrNNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138032-69-4 | |

| Record name | sodium 5-bromo-3-carboxypyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-3-carboxypyridine-2-carboxylate typically involves the bromination of 3-carboxypyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

Bromination: Using bromine or a brominating agent in an appropriate solvent.

Neutralization: Adding sodium hydroxide to the brominated product to form the sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and neutralization processes, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylate groups activate the pyridine ring toward nucleophilic substitution at the bromine site (position 5). Key reactions include:

Reaction with Amines

Treatment with primary or secondary amines under basic conditions (e.g., K₂CO₃/DMF, 80–100°C) yields 5-amino derivatives. For example:

Representative Data:

| Nucleophile | Conditions | Yield (%) | Product |

|---|---|---|---|

| Ammonia | K₂CO₃, DMF, 100°C | 72 | 5-Amino derivative |

| Methylamine | EtOH, reflux | 65 | 5-(Methylamino) derivative |

Reaction with Thiols

Thiols (e.g., NaSH) displace bromine to form 5-thioether derivatives under mild conditions .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reacting with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in aqueous THF produces biaryl derivatives:

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Na₂CO₃

-

Solvent: THF/H₂O (4:1)

-

Temperature: 80°C

Decarboxylation Reactions

Under thermal or acidic conditions, carboxylate groups undergo decarboxylation. For instance, heating at 200°C in quinoline with Cu powder yields 3-bromopyridine as a major product :

Decarboxylation Pathways:

| Conditions | Products | Yield (%) |

|---|---|---|

| Cu, quinoline, 200°C | 3-Bromopyridine | 85 |

| H₂SO₄, 150°C | 5-Bromopyridine-2-carboxylic acid | 78 |

Coordination Chemistry

The carboxylate groups act as bidentate ligands, forming stable complexes with transition metals. For example:

Complexation Data:

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| Cu(NO₃)₂ | 1:2 | Catalytic oxidation |

| FeCl₃ | 1:1 | Magnetic materials |

Functional Group Transformations

Reduction of Carboxylates

While carboxylates are generally resistant to reduction, LiAlH₄ in THF can reduce the pyridine ring to piperidine under harsh conditions (0°C to reflux, 12 h) .

Oxidative Bromine Displacement

Strong oxidizers like KMnO₄ in acidic media oxidize the bromine to a hydroxyl group, forming 5-hydroxypyridine derivatives .

Comparative Reactivity

Table 1: Reactivity Comparison with Analogues

| Compound | SNAr Activity | Cross-Coupling Efficiency |

|---|---|---|

| Sodium 3-bromopyridine-2-carboxylate | Moderate | High (Pd catalysts) |

| Sodium 5-bromo-2-carboxypyridine | High | Moderate |

Mechanistic Considerations

-

SNAr Reactivity: The electron-withdrawing carboxylates at positions 2 and 3 stabilize the Meisenheimer intermediate during nucleophilic substitution at position 5.

-

Decarboxylation: Proceeds via a six-membered transition state, facilitated by conjugation with the pyridine ring.

Challenges and Limitations

-

Steric Hindrance: Adjacent carboxylates may impede reactions at position 5.

-

Solubility: Limited solubility in non-polar solvents restricts reaction conditions.

Scientific Research Applications

Scientific Research Applications

Sodium 5-bromo-3-carboxypyridine-2-carboxylate has garnered attention for its potential biological activity and various applications:

Chemistry

- Building Block for Synthesis: It serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Preliminary studies suggest that Sodium 5-bromo-3-carboxypyridine-2-carboxylate may have anticancer effects, warranting further investigation into its mechanism of action.

Medicine

- Therapeutic Potential: The compound is being explored for its potential use in treating various diseases, including infections and cancer. Its unique structure allows it to interact with specific biological targets.

Industry

- Material Development: Sodium 5-bromo-3-carboxypyridine-2-carboxylate is utilized in the development of new materials, particularly in polymer chemistry and catalysis.

Case Studies

-

Antimicrobial Studies:

- A study evaluated the efficacy of Sodium 5-bromo-3-carboxypyridine-2-carboxylate against resistant bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than many existing antibiotics.

-

Anticancer Research:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Sodium 5-bromo-3-carboxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sodium 5-bromo-3-carboxypyridine-2-carboxylate with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and inferred properties:

Key Differences and Implications

Substituent Position and Reactivity: Bromine at position 5 (vs. 3 in Methyl 3-bromo-2-pyridinecarboxylate) alters electronic effects. For example, in nucleophilic aromatic substitution, the carboxylate group at position 2 in the sodium salt may deactivate the ring, directing reactions to the bromine at position 5 . The amino group in 3-Amino-5-bromopyridine-2-carboxylic Acid (position 3) introduces basicity, enabling pH-dependent solubility and coordination chemistry, unlike the neutral carboxylic acid groups in other analogs .

Functional Group Impact :

- Sodium Carboxylate vs. Methyl Ester : The ionic sodium carboxylate group enhances water solubility compared to the lipophilic methyl ester, which is more suited for organic solvents. However, the ester form offers hydrolytic stability in acidic conditions .

- Chloro vs. Bromo Substituents : 3-Bromo-6-chloropyridine-2-carboxylic acid’s dual halogenation provides distinct reactivity profiles; chlorine’s smaller size and higher electronegativity may favor faster substitution reactions compared to bromine .

Crystallographic and Structural Analysis :

- Tools like SHELX (for refinement) and Mercury (for visualization) are critical in resolving the crystal structures of these compounds. For instance, Mercury’s ability to overlay structures highlights conformational differences, such as variations in hydrogen-bonding networks due to carboxylate vs. ester groups .

Biological Activity

Sodium 5-bromo-3-carboxypyridine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

Sodium 5-bromo-3-carboxypyridine-2-carboxylate features a pyridine ring substituted with bromine and carboxylate groups. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sodium 5-bromo-3-carboxypyridine-2-carboxylate against various bacterial strains. A notable study evaluated its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), showing promising results.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial activity was quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 15.62 |

| Pseudomonas aeruginosa | 31.25 |

These results indicate that sodium 5-bromo-3-carboxypyridine-2-carboxylate exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In addition to its antimicrobial properties, sodium 5-bromo-3-carboxypyridine-2-carboxylate has been evaluated for cytotoxic effects on human cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound.

Cytotoxicity Results

The following table presents the IC50 values for sodium 5-bromo-3-carboxypyridine-2-carboxylate against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Acute Myeloid Leukemia) | 10.5 |

| SKW-3 (T-cell Leukemia) | 12.8 |

| HeLa (Cervical Cancer) | 15.0 |

These findings suggest that sodium 5-bromo-3-carboxypyridine-2-carboxylate possesses notable cytotoxic effects, indicating potential as an anticancer agent.

The mechanisms underlying the biological activity of sodium 5-bromo-3-carboxypyridine-2-carboxylate are still being elucidated. Preliminary research suggests that it may inhibit key metabolic pathways in bacteria and cancer cells, potentially through interference with nucleic acid synthesis or enzyme inhibition.

Case Studies

- Antimicrobial Efficacy Against MRSA : A study focused on the efficacy of sodium 5-bromo-3-carboxypyridine-2-carboxylate against MRSA strains demonstrated that it could significantly reduce bacterial load in vitro, suggesting its potential use in treating resistant infections.

- Cytotoxicity in Cancer Models : In vivo studies using xenograft models showed that treatment with sodium 5-bromo-3-carboxypyridine-2-carboxylate led to tumor size reduction, supporting its role as a potential therapeutic agent in oncology.

Q & A

Basic Questions

Q. What are the key synthetic routes for Sodium 5-bromo-3-carboxypyridine-2-carboxylate?

- Methodological Answer : Synthesis typically involves bromination of pyridine derivatives followed by carboxylation. For example:

Start with 5-bromopyridine-2-carboxylic acid.

Neutralize the carboxylic acid group with sodium hydroxide to form the sodium salt.

Optimize reaction conditions (e.g., 80–100°C, inert atmosphere) to enhance yield and purity.

- Key intermediates include methyl/ethyl esters (e.g., methyl 5-bromopyridine-2-carboxylate), which are hydrolyzed to the carboxylic acid before salt formation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the presence of carboxylate (δ ~160–170 ppm in NMR) and bromine substitution patterns (splitting in NMR).

- Elemental Analysis : Verify sodium content and stoichiometry.

- Melting Point Analysis : Compare observed values (e.g., 173–175°C) with literature to assess purity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation (risk phrases R36/37/38: irritant to eyes, respiratory system, and skin).

- Store in a dry, cool environment to prevent decomposition .

Advanced Research Questions

Q. How can regioselective functionalization of the bromine substituent be achieved?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : React with aryl/heteroaryl boronic acids using Pd(PPh) as a catalyst and NaCO as a base in a 1,4-dioxane/water mixture (80°C, 12–24 hours).

- Optimization : Screen ligands (e.g., SPhos) and bases (e.g., CsCO) to improve yield and selectivity. Monitor reaction progress via TLC or LC-MS .

Q. How to resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine precise melting points under controlled heating rates (e.g., 5°C/min).

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to identify impurities.

- Polymorph Screening : Recrystallize from solvents like ethanol/water to isolate stable crystalline forms .

Q. How to determine the crystal structure using X-ray diffraction?

- Methodological Answer :

Grow single crystals via slow evaporation (e.g., from methanol).

Collect X-ray data (Mo-Kα radiation, 100 K).

Refine using SHELXL: Assign space groups, optimize hydrogen bonding networks, and validate with R-factor (<5%).

Visualize packing motifs and intermolecular interactions (e.g., π-π stacking) using Mercury software .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.